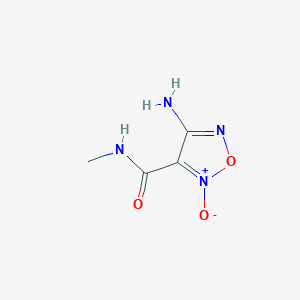
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide, also known as AMOC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide is not fully understood, but it is believed to work by interfering with various cellular processes. In cancer cells, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In insects, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to disrupt the nervous system, leading to paralysis and death.
Biochemical And Physiological Effects
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to inhibit the activity of various enzymes and transcription factors that are involved in cell growth and proliferation. In insects, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to disrupt the activity of various neurotransmitters and ion channels, leading to paralysis and death.
Advantages And Limitations For Lab Experiments
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its toxicity and potential for off-target effects.
Future Directions
There are several future directions for research on 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide. One area of research is the development of more efficient synthesis methods. Another area of research is the identification of the specific cellular targets of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide. Additionally, further studies are needed to determine the safety and efficacy of 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide in various applications, including medicine, agriculture, and environmental science.
Synthesis Methods
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This is then reacted with methylamine to form 4-nitrobenzamide. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with glyoxal to form 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide.
Scientific Research Applications
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied as a potential herbicide and insecticide. In environmental science, 4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide has been studied as a potential water treatment agent.
properties
CAS RN |
164926-70-9 |
|---|---|
Product Name |
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Molecular Formula |
C4H6N4O3 |
Molecular Weight |
158.12 g/mol |
IUPAC Name |
4-amino-N-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C4H6N4O3/c1-6-4(9)2-3(5)7-11-8(2)10/h1H3,(H2,5,7)(H,6,9) |
InChI Key |
SGAVGKGAJNPMKE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=[N+](ON=C1N)[O-] |
Canonical SMILES |
CNC(=O)C1=[N+](ON=C1N)[O-] |
synonyms |
1,2,5-Oxadiazole-3-carboxamide,4-amino-N-methyl-,2-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




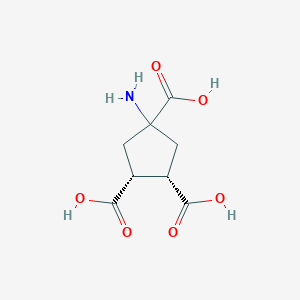

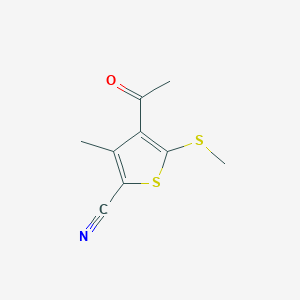
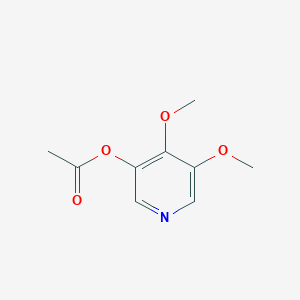

![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)



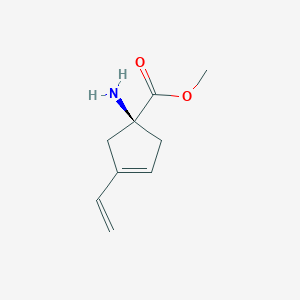
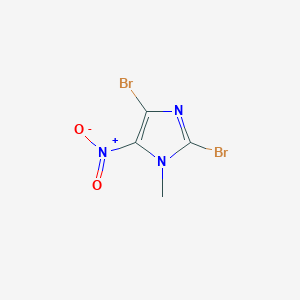

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)